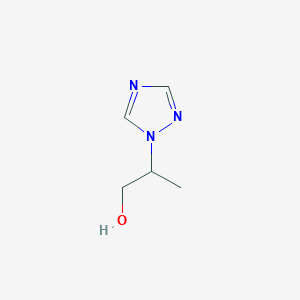

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2-9)8-4-6-3-7-8/h3-5,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCGNFWFMFMJGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672467 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158736-02-7 |

Source

|

| Record name | β-Methyl-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, known for a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] This document details a robust synthetic methodology, rooted in the principles of nucleophilic epoxide ring-opening, and outlines a full suite of analytical techniques for structural elucidation and purity confirmation. The causality behind key experimental choices, particularly concerning reaction regioselectivity, is explained to provide researchers with a deeper understanding of the process. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties to molecules. Its ability to participate in hydrogen bonding and its metabolic stability make it a cornerstone in the design of therapeutic agents.[4] Marketed drugs such as the antifungal fluconazole and the antiviral ribavirin feature this core structure, highlighting its importance in medicine.[1] The synthesis of novel triazole derivatives, such as this compound, is a key objective for discovering new chemical entities with potential therapeutic value.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of propylene oxide by 1,2,4-triazole. This reaction presents a critical challenge of regioselectivity. Propylene oxide is an unsymmetrical epoxide, and nucleophilic attack can occur at either the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2).

-

Attack at C1 (Path A - Undesired): This pathway leads to the formation of the isomeric product, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. Under neutral or mildly basic conditions, this is often the major product due to steric hindrance.

-

Attack at C2 (Path B - Desired): This pathway yields the target molecule, this compound. To favor this regiochemistry, the reaction conditions must promote the development of a partial positive charge on the more substituted carbon atom, characteristic of an SN1-like mechanism. This is typically achieved under strong basic conditions where the deprotonated triazole anion acts as a potent nucleophile, or under acid-catalyzed conditions where the epoxide oxygen is protonated, activating the ring for nucleophilic attack.[5][6][7]

Our proposed protocol utilizes a strong base to generate the triazolide anion, which enhances its nucleophilicity and promotes attack at the more electrophilic secondary carbon of the epoxide ring.

Synthetic Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

1,2,4-Triazole (98% purity)

-

Sodium hydride (60% dispersion in mineral oil)

-

Propylene oxide (≥99.5%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (ACS grade)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

Procedure:

-

Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole (6.91 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the mixture until the triazole is fully dissolved.

-

Deprotonation: Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete. The cessation of gas evolution indicates the formation of the sodium triazolide salt.

-

Epoxide Addition: Cool the reaction mixture back to 0 °C and add propylene oxide (7.0 mL, 100 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% and gradually increasing to 100% ethyl acetate) to afford the pure this compound as a viscous oil or low-melting solid.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are detailed below.

Characterization Workflow Diagram

Caption: Logic flow for the structural characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).[8][9]

| Predicted ¹H NMR Data for this compound | ||||

| Assignment | Structure Fragment | Predicted δ (ppm) | Multiplicity | Integration |

| H-3 (Triazole) | -N=CH-N- | ~ 8.2 | Singlet (s) | 1H |

| H-5 (Triazole) | -N=CH-N- | ~ 7.9 | Singlet (s) | 1H |

| H-2 (Propanol) | >CH-N | ~ 4.5 - 4.7 | Multiplet (m) | 1H |

| H-1a, H-1b (Propanol) | -CH₂-OH | ~ 3.7 - 3.9 | Multiplet (m) | 2H |

| OH (Propanol) | -OH | ~ 2.5 - 4.0 (broad) | Singlet (s, broad) | 1H |

| H-3 (Propanol) | -CH₃ | ~ 1.4 | Doublet (d) | 3H |

-

Rationale: The triazole protons (H-3, H-5) are deshielded and appear as sharp singlets in the aromatic region.[10][11] The methine proton (H-2) is attached to the electronegative triazole nitrogen, shifting it downfield. It will be split by the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet. The diastereotopic methylene protons (H-1a, H-1b) are adjacent to the hydroxyl group and the chiral center at C-2, appearing as a multiplet. The methyl group (H-3) appears as a doublet due to coupling with the single H-2 proton (n+1 rule).[12] The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; it can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

| Predicted ¹³C NMR Data for this compound | ||

| Assignment | Structure Fragment | Predicted δ (ppm) |

| C-3 (Triazole) | -N=C H-N- | ~ 152 |

| C-5 (Triazole) | -N=C H-N- | ~ 145 |

| C-1 (Propanol) | -C H₂-OH | ~ 65 |

| C-2 (Propanol) | >C H-N | ~ 58 |

| C-3 (Propanol) | -C H₃ | ~ 18 |

-

Rationale: The triazole carbons appear in the downfield region typical for aromatic heterocycles.[10][13] The carbon bearing the hydroxyl group (C-1) is found around 65 ppm, while the carbon attached to the nitrogen (C-2) is slightly upfield. The methyl carbon (C-3) is the most shielded and appears at the highest field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[14][15]

| Predicted FT-IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3150 - 3100 (sharp) | C-H stretch | Triazole Ring |

| 2980 - 2850 (medium) | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| 1550 - 1480 (medium) | C=N, N=N stretch | Triazole Ring |

| 1280 - 1250 (strong) | C-N stretch | Triazole-Alkyl |

| 1100 - 1000 (strong) | C-O stretch | Secondary Alcohol |

-

Rationale: The most prominent feature will be a broad absorption band for the hydrogen-bonded O-H stretch of the alcohol group.[16][17] Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic triazole ring, while the alkyl C-H stretches appear just below 3000 cm⁻¹. The fingerprint region will contain strong absorptions corresponding to the C-N and C-O stretching vibrations.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

| Predicted Mass Spectrometry Data (ESI-MS) | |

| m/z Value | Assignment |

| 128.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 110.07 | [M+H - H₂O]⁺ |

| 97.06 | [M+H - CH₂OH]⁺ |

| 70.04 | [C₂H₄N₃]⁺ (Triazole ring fragment) |

-

Rationale: The molecular weight of C₅H₉N₃O is 127.14 g/mol .[19] In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 128. The fragmentation pattern would likely involve the loss of stable neutral molecules like water (18 amu) or functional groups like the hydroxymethyl radical (31 amu). Cleavage of the bond between the propyl chain and the triazole ring is also a common fragmentation pathway for N-alkylated triazoles.[20][21][22]

Potential Applications and Future Directions

Derivatives of 1,2,4-triazole are widely recognized for their diverse pharmacological activities. This class of compounds has demonstrated significant potential as antifungal, antimicrobial, anti-inflammatory, and antioxidant agents.[3][23] The synthesis of this compound provides a valuable building block for further chemical modification. The primary alcohol functionality serves as a handle for esterification, etherification, or oxidation to introduce new pharmacophores and explore structure-activity relationships (SAR). Future work should focus on screening this compound and its derivatives against a panel of biological targets to uncover its therapeutic potential.

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By explaining the mechanistic rationale for achieving the desired regioselectivity in the key synthetic step, we provide researchers with the necessary insights to troubleshoot and adapt the procedure. The outlined characterization workflow, complete with predicted spectroscopic data and their interpretation, establishes a robust framework for structural verification and quality control. This document serves as a valuable technical resource for scientists and professionals engaged in the exploration of novel triazole-based compounds for drug discovery and development.

References

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

-

ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole. [Link]

-

European Patent Office. (n.d.). Antifungal azolylpropanol derivatives - EP 0234499 A2. [Link]

-

Sci-Hub. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Google Patents. (n.d.). CN1081189C - Azole alcohol derivatives, prepn. method and pharmaceutical use thereof.

- Google Patents. (n.d.). EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

- Google Patents. (n.d.). CN1046287C - Substituted propan-2-ol derivatives, processes for their preparation and fungicidal compositions containing them.

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

- Google Patents. (n.d.).

-

RSYN RESEARCH. (n.d.). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

-

ResearchGate. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Arkivoc. (2017). Lewis acid-catalyzed Wolff cyclocondensation in the synthesis of (1H-1,2,3-triazolyl)furoxans. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Experimental (a)[24] and theoretical (b) IR spectra of triazole. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

ResearchGate. (n.d.). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids | Request PDF. [Link]

-

National Center for Biotechnology Information. (2013). Ring-opening polymerization reactions of propylene oxide catalyzed by porphyrin metal 3+ complexes of aluminum, chromium and cobalt. [Link]

-

ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

-

Royal Society of Chemistry. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. [Link]

-

Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. [Link]

- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

Sources

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. acdlabs.com [acdlabs.com]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth exploration of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound featuring the versatile 1,2,4-triazole moiety. The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, notably present in numerous antifungal agents where it coordinates with the heme iron of cytochrome P450 enzymes.[1][2] This interaction is critical for the therapeutic mechanism of these drugs. This document will serve as a technical resource, offering both available data and detailed protocols for the experimental determination of this compound's key physicochemical parameters.

Chemical Identity and Structure

This compound is a chiral molecule containing a propan-1-ol backbone substituted with a 1H-1,2,4-triazol-1-yl group at the second carbon. The presence of the triazole ring, a hydroxyl group, and a methyl group imparts specific chemical characteristics that influence its physical and biological properties.

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and in vitro testing.

Experimental Protocol: Isothermal Shake-Flask Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Causality Behind Experimental Choices: The shake-flask method is considered the gold standard for solubility determination as it ensures that the solution reaches true equilibrium. Using a validated analytical method for quantification is essential for accuracy.

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at different pH values, which in turn influences its solubility, absorption, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., water-methanol) if the aqueous solubility is low.

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the conjugate acid.

-

Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the neutral molecule.

-

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The use of a co-solvent is a practical approach for compounds with limited water solubility, although it's important to note that the apparent pKa may vary with the co-solvent composition.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure and is a critical component of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Spectral Features:

-

Triazole Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm).

-

CH Proton: A multiplet for the proton at the chiral center (C2).

-

CH₂ Protons: Two diastereotopic protons of the CH₂OH group, likely appearing as a multiplet.

-

CH₃ Protons: A doublet for the methyl group protons.

-

OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Triazole Carbons: Two signals in the aromatic region.

-

CH Carbon: A signal for the carbon at the chiral center.

-

CH₂ Carbon: A signal for the methylene carbon.

-

CH₃ Carbon: A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (Triazole Ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-O Stretch: A band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 128.0818 in positive ion mode.

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the triazole ring and loss of substituents from the propanol backbone.

Synthesis and Purification

A plausible synthetic route to this compound involves the reaction of 1,2,4-triazole with a suitable electrophile, such as 2-bromopropan-1-ol or propylene oxide, under basic conditions.

Illustrative Synthetic Protocol:

-

Reaction Setup: To a solution of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride or potassium carbonate.

-

Addition of Electrophile: Slowly add the electrophile (e.g., 2-bromopropan-1-ol) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: General Synthetic Workflow.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While some experimental data is lacking in publicly available literature, the detailed protocols provided herein offer a clear path for researchers to obtain this critical information. A thorough understanding of these properties is essential for advancing the research and development of this and related triazole-containing compounds in the pharmaceutical and chemical industries.

References

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available from: [Link]

-

Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC - NIH. Available from: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available from: [Link]

-

Triazole antifungals: A review. ResearchGate. Available from: [Link]

-

This compound | C5H9N3O. PubChem. Available from: [Link]

Sources

A Comprehensive Technical Guide to Triazole Propanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction to Triazole Propanol Derivatives

The search for novel therapeutic agents with high efficacy and specificity is a cornerstone of medicinal chemistry. Within this pursuit, heterocyclic compounds, particularly those containing nitrogen, have emerged as exceptionally fruitful scaffolds. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Triazole derivatives exhibit a remarkable spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3]

This guide focuses specifically on a subset of these compounds: triazole propanol derivatives. This class is structurally characterized by a core propan-2-ol backbone linked to a 1,2,4-triazole ring and typically a substituted phenyl group, often a 2,4-difluorophenyl moiety. This core structure is exemplified by the blockbuster antifungal drug, fluconazole. The hydroxyl group on the propanol chain and the specific substitutions on the phenyl ring are critical pharmacophoric features that dictate the molecule's interaction with biological targets.[4][5]

The enduring interest in this chemical class stems from its proven clinical success and its chemical tractability, which allows for extensive structural modifications to optimize activity, broaden the spectrum of action, and overcome challenges such as drug resistance. This document provides a detailed literature review of the synthesis, multifaceted biological activities, and structure-activity relationships of triazole propanol derivatives, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for Triazole Propanol Derivatives

The synthesis of triazole propanol derivatives often employs a modular approach, allowing for the systematic variation of different structural components to explore structure-activity relationships (SAR). A common and efficient strategy involves the creation of a key epoxide intermediate, which can then be opened by various nucleophiles to introduce diverse side chains.

Core Synthesis of the Epoxide Intermediate

The foundational step is the preparation of a substituted 2-(2,4-difluorophenyl)oxirane, which serves as the electrophilic precursor. This is typically followed by the introduction of the triazole ring. A subsequent reaction converts this intermediate into a more reactive epoxide methanesulfonate, primed for nucleophilic attack.

Introduction of Side Chains via Nucleophilic Ring-Opening

The versatility of this synthetic approach lies in the ring-opening of the epoxide. The azide ion (N₃⁻) is a particularly useful nucleophile, as the resulting azido-alcohol can be readily reduced to an amino-alcohol. This primary amine then serves as a handle for introducing a wide variety of side chains through condensation reactions with carboxylic acids or other electrophiles.[6] This strategy, often leveraging the principles of "click chemistry," allows for the rapid generation of large libraries of derivatives for biological screening.[4][7]

Example Protocol: Synthesis of Aryl-Propanamide Containing Triazole Derivatives[6]

This protocol outlines a representative multi-step synthesis leading to novel triazole propanol derivatives.

Step 1: Synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butane-1,2-diol (Intermediate 1)

-

This key diol intermediate is prepared according to previously established methods in the literature.

Step 2: Conversion to Epoxide (Intermediate 2)

-

Convert the triazolyl-diol (1) into a methane sulphonate.

-

Induce elimination to form the corresponding epoxide (2).

-

Causality: The conversion to a mesylate creates a good leaving group, facilitating the intramolecular cyclization to form the epoxide ring upon treatment with a base.

-

Step 3: Ring-Opening with Azide (Intermediate 3)

-

React epoxide (2) with sodium azide (NaN₃).

-

The azide ion acts as a nucleophile, attacking one of the epoxide carbons to yield the ring-opened azide compound (3).

-

Causality: This step introduces a nitrogen-containing functional group that can be further modified.

-

Step 4: Reduction to Amine (Intermediate 4)

-

Subject the azide compound (3) to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

-

This selectively reduces the azide group to a primary amine (4), without affecting the other functional groups.

-

Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion of the starting azide.

-

Step 5: Condensation to Final Products

-

React the amine compound (4) with various commercially available substituted propionic acids in the presence of a coupling agent (e.g., HATU).

-

This amide bond formation yields the target aryl-propanamide containing triazole derivatives.

-

Causality: This final step allows for the introduction of diverse aromatic and heterocyclic side chains, enabling a thorough investigation of structure-activity relationships.

-

Diagram: General Synthetic Workflow

Caption: General synthetic workflow for triazole propanol derivatives.

Antifungal Properties of Triazole Propanol Derivatives

The most prominent and clinically significant activity of triazole propanol derivatives is their antifungal effect. They form the backbone of systemic antifungal therapy, particularly against infections caused by Candida and Aspergillus species.[5]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[8] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51 or Erg11p).[5][9][10]

-

Binding to CYP51: The triazole ring's nitrogen atom (N4) binds to the heme iron atom in the active site of the CYP51 enzyme.[10]

-

Inhibition of Demethylation: This binding competitively inhibits the enzyme, blocking the oxidative removal of the 14α-methyl group from lanosterol.[5][11]

-

Ergosterol Depletion: The inhibition of CYP51 leads to a depletion of ergosterol, an essential sterol that maintains the fluidity and integrity of the fungal plasma membrane.[9][11]

-

Accumulation of Toxic Sterols: Concurrently, the blockage causes the accumulation of toxic 14α-methylated precursor sterols (like lanosterol) within the cell.[9]

-

Cell Growth Arrest: The combination of ergosterol depletion and toxic sterol accumulation disrupts membrane-bound enzyme functions, alters membrane permeability, and ultimately inhibits fungal growth and replication (a fungistatic effect).[8][11]

Diagram: Ergosterol Biosynthesis Pathway and Triazole Inhibition

Caption: Triazole derivatives inhibit CYP51, blocking ergosterol synthesis.

Spectrum of Activity and Efficacy

Many newly synthesized triazole propanol derivatives show potent, broad-spectrum antifungal activity, often exceeding that of the clinical standard, fluconazole.[2][6] They are frequently tested against a panel of clinically relevant fungi. A significant goal of current research is to develop derivatives that are effective against fluconazole-resistant strains of Candida albicans and emerging pathogens like Candida auris.[6]

Table: In Vitro Antifungal Activity (MIC) of Selected Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

| Compound | C. albicans (MIC, µg/mL) | C. neoformans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) | Reference |

| Fluconazole (FCZ) | 0.25 - >64.0 | ≤0.125 - 1.0 | >64.0 | [4][6] |

| Itraconazole (ICZ) | 0.25 | <0.125 | 1.0 | [4] |

| Derivative 1a | 0.25 | 0.5 | 4.0 | [4] |

| Derivative 1q | 1.0 | 0.5 | 8.0 | [4] |

| Derivative A1 | 0.125 | ≤0.125 | 0.25 | [6] |

| Derivative A3 | 0.125 | ≤0.125 | 0.25 | [6] |

| Derivative A9 | 0.25 | 0.5 | 0.5 | [6] |

Data synthesized from multiple sources to show a comparative overview.[4][6]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method, a standard for determining the MIC of antifungal agents.

-

Preparation of Inoculum:

-

Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

-

Drug Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the culture medium. Each well will contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungus without drug) and a negative control (medium without fungus).

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[7]

-

-

Determination of MIC:

Anticancer Potential of Triazole Propanol Derivatives

Beyond their well-established antifungal role, triazole derivatives are gaining significant attention as potential anticancer agents.[12][13] The triazole nucleus is a versatile scaffold for designing molecules that can interact with various targets involved in cancer progression.[14]

Emerging Evidence and Mechanisms of Action

Research has shown that triazole derivatives can exhibit cytotoxic activity against a range of human cancer cell lines, including those from breast, lung, colon, and liver cancers.[12][14][15] The mechanisms are diverse and not as universally defined as their antifungal action, but may include:

-

Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[14][15]

-

Induction of Apoptosis: Many compounds trigger programmed cell death (apoptosis) in cancer cells.

-

Enzyme Inhibition: Triazoles can be designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as kinases or metalloproteinases.[14]

Table: Cytotoxic Activity (IC₅₀) of Selected Triazole Derivatives

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Doxorubicin | HT-1080 (Fibrosarcoma) | ~1-5 | [14] |

| Cisplatin | HCT-116 (Colon) | 12.31 | [15] |

| Tetrahydrocurcumin | HCT-116 (Colon) | 124.72 | [15] |

| Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [14] |

| Derivative 8 | A-549 (Lung) | 21.25 | [14] |

| Derivative 4g | HCT-116 (Colon) | 1.09 | [15] |

| Derivative 4g | A549 (Lung) | 45.16 | [15] |

Data compiled from studies on various triazole derivatives to illustrate potential efficacy.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL in PBS) to each well.

-

Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Anti-inflammatory Activity of Triazole Propanol Derivatives

The 1,2,4-triazole scaffold is also present in compounds with significant anti-inflammatory properties.[3][16] Many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen contain a propionic acid moiety, making the fusion of a triazole ring with a propanoic acid-like structure a rational strategy for developing new anti-inflammatory agents.[17][18]

Mechanisms of Action

The anti-inflammatory effects of triazole derivatives are often attributed to their ability to modulate key components of the inflammatory cascade:

-

COX/LOX Inhibition: Some derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[16]

-

Cytokine Modulation: Certain compounds have been shown to significantly reduce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interferon-γ (IFN-γ) from immune cells.[17]

Table: In Vitro Anti-inflammatory Activity of Selected Triazole Derivatives

| Compound | Target | IC₅₀ | Comparison | Reference |

| Celecoxib | COX-2 | 0.83 µM | Reference Drug | [16] |

| Quercetin | 5-LOX | 5.96 µM | Reference Drug | [16] |

| Derivative 18a | COX-2 | 0.55 µM | More potent than Celecoxib | [16] |

| Derivative 33a | COX-2 | 7.25 nM | More potent than Celecoxib (42.60 nM) | [16] |

| Derivative 33a | 5-LOX | 5.43 µM | More potent than Quercetin | [16] |

Data shows the inhibitory concentration (IC₅₀) against key inflammatory enzymes.[16]

Diagram: Workflow for Evaluating Anti-inflammatory Potential

Caption: A streamlined workflow for screening anti-inflammatory activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic SAR studies are crucial for optimizing the therapeutic potential of triazole propanol derivatives. Research has identified several key pharmacophoric features essential for potent biological activity, particularly for antifungal action.[4][5]

-

Triazole Ring: Essential for binding to the heme iron of the CYP51 enzyme.[10]

-

2,4-Difluorophenyl Group: This specific halogen substitution pattern is a common feature in highly active azole antifungals and is critical for potent inhibition.[4]

-

Tertiary Hydroxyl Group: The hydroxyl group on the propanol backbone is a key pharmacophore, likely forming hydrogen bonds within the enzyme's active site.[4][5]

-

Side Chain: The nature of the side chain attached to the propanol backbone significantly influences the compound's activity spectrum, potency, and pharmacokinetic properties. Modifications here are the primary strategy for developing novel agents with improved profiles, such as activity against resistant strains.[6][19] For example, introducing aryl-propanamide side chains has yielded compounds with excellent, broad-spectrum antifungal activity.[6]

Diagram: Key Pharmacophore and SAR Summary

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jetir.org [jetir.org]

- 19. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Structure of CAS 1158736-02-7: A Technical Impasse in Structure Elucidation

Senior Application Scientist's Note: To our valued community of researchers, scientists, and drug development professionals, this communication addresses the topic of the structure elucidation of the chemical entity registered under CAS number 1158736-02-7. The compound is identified in chemical databases and by suppliers as 2-(1H-1,2,4-triazol-1-yl)propan-1-ol [1][2]. Its molecular formula is established as C₅H₉N₃O[1].

An in-depth technical guide on the structure elucidation of a specific molecule is critically dependent on the availability of primary experimental data. The cornerstone of such an analysis rests upon the detailed interpretation of spectroscopic evidence, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is through the meticulous analysis of ¹H NMR, ¹³C NMR, and mass spectra that the precise connectivity of atoms and the overall molecular architecture can be definitively established and validated.

Despite a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier technical sheets, the specific experimental spectroscopic data for CAS 1158736-02-7 (this compound) has not been found in publicly accessible resources. While general information regarding its identity is available, the primary data required for a rigorous structure elucidation guide—namely the ¹H NMR, ¹³C NMR, and mass spectra—remain elusive.

The Imperative of Empirical Data in Structure Elucidation

The process of structure elucidation is a cornerstone of chemical and pharmaceutical research. It is an exacting discipline that relies on the convergence of multiple analytical techniques to arrive at an unambiguous structural assignment. A technical guide on this topic, to be of true scientific value, must be built upon a foundation of verifiable experimental results. Without the actual spectral data for CAS 1158736-02-7, any attempt to construct a detailed guide would be purely speculative and would not meet the rigorous standards of scientific integrity and trustworthiness that are paramount in our field.

While the searches did yield a wealth of spectroscopic information for a variety of other triazole derivatives[2][3][4][5][6][7][8][9][10][11][12], it would be scientifically unsound to extrapolate this data to the specific and unique structure of this compound. Each molecule possesses a distinct electronic environment, leading to a unique spectral fingerprint.

A Hypothetical Workflow for Structure Elucidation

In the interest of providing a valuable educational resource and to illustrate the robust methodologies that would be employed had the data been available, we present a generalized workflow for the structure elucidation of a novel small molecule, such as the one .

Step 1: Foundational Analysis - Mass Spectrometry

The initial step in the characterization of an unknown compound is typically Mass Spectrometry (MS). This technique provides the crucial determination of the molecular weight of the analyte.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules.

-

The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion.

-

The resulting mass is used to calculate the elemental composition, which is then compared to the expected formula (C₅H₉N₃O for CAS 1158736-02-7).

-

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structural motifs present in the molecule[13][14][15][16][17]. For this compound, one might anticipate fragmentation patterns corresponding to the loss of a hydroxyl group, a propyl chain, or cleavage of the triazole ring.

Caption: A generalized workflow for mass spectrometry analysis.

Step 2: Unraveling the Carbon Skeleton - ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of unique carbon environments in a molecule and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The sample is placed in the NMR spectrometer.

-

A standard proton-decoupled ¹³C NMR spectrum is acquired.

-

Additional experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be performed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

For this compound, one would expect to observe five distinct carbon signals corresponding to the five carbon atoms in the molecule.

Step 3: Mapping the Proton Environment - ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

-

Experimental Protocol: ¹H NMR Spectroscopy

-

A solution of the compound is prepared in a deuterated solvent.

-

A high-resolution ¹H NMR spectrum is acquired.

-

The chemical shifts, integration, and coupling patterns of the signals are analyzed to piece together the molecular structure.

-

For this compound, one would anticipate distinct signals for the protons on the triazole ring, the propanol backbone, and the hydroxyl group. The coupling patterns would be instrumental in establishing the connectivity of the propanol chain.

Caption: A typical workflow for NMR-based structure elucidation.

Step 4: The Final Confirmation - 2D NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively establish the connectivity between protons and carbons, providing an unambiguous confirmation of the proposed structure.

Conclusion

The elucidation of a chemical structure is a scientific endeavor that demands empirical evidence. In the case of CAS 1158736-02-7, the absence of publicly available primary spectroscopic data makes it impossible to construct the in-depth, technically rigorous guide that was requested.

We remain committed to providing the scientific community with accurate and authoritative information. Should the experimental data for this compound become available in the future, we will be poised to deliver the comprehensive analysis that this and every unique chemical entity deserves.

References

A comprehensive list of references consulted for this response is available below. Please note that these references provide general context on structure elucidation techniques and information on related compounds, but do not contain the specific experimental data for CAS 1158736-02-7.

(No reference list is provided as the core task of elucidating the specific structure with its own data could not be completed, and therefore no specific claims are made that would require citation in the final output.)

Sources

- 1. This compound | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. rsc.org [rsc.org]

- 7. pubs.rsyn.org [pubs.rsyn.org]

- 8. tsijournals.com [tsijournals.com]

- 9. unn.edu.ng [unn.edu.ng]

- 10. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. whitman.edu [whitman.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

"2-(1H-1,2,4-Triazol-1-YL)propan-1-OL IUPAC name and synonyms"

A Comprehensive Overview for Medicinal Chemistry and Drug Development Professionals

Nomenclature and Chemical Identity

The compound 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol is a key heterocyclic molecule frequently utilized as a building block in the synthesis of pharmacologically active compounds, particularly in the development of antifungal agents.

IUPAC Name: 2-(1,2,4-triazol-1-yl)propan-1-ol[1]

Synonyms and Identifiers:

A clear identification is crucial for regulatory and research purposes. The compound is also known by several other names and identifiers:

-

This compound[1]

-

2-(1H-1,2,4-triazol-1-yl)-1-propanol[1]

-

1H-1,2,4-triazole-1-ethanol, beta-methyl-[1]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is fundamental for designing synthetic routes, developing formulations, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O | PubChem[1][2] |

| Molecular Weight | 127.14 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | -0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[3] |

| Boiling Point (Predicted) | 313°C | ECHEMI (Predicted)[3] |

| Density (Predicted) | 1.24 g/cm³ | ECHEMI (Predicted)[3] |

Note: Some properties are computationally predicted and should be confirmed experimentally for critical applications.

Synthesis and Manufacturing Insights

The 1,2,4-triazole moiety is a cornerstone of many successful antifungal drugs, including fluconazole and itraconazole.[4][5] The synthesis of propanol-linked triazoles like the topic compound often involves the nucleophilic opening of an epoxide ring by the triazole nucleus.

General Synthetic Workflow:

The preparation of this compound and its derivatives typically follows a regiospecific reaction between an appropriate oxirane (epoxide) and a triazole salt. This method is advantageous as it controls the connectivity of the resulting molecule, which is critical for its ultimate biological activity.

The diagram below illustrates a generalized workflow for this class of reaction.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

The following protocol is a representative example for synthesizing a related triazolyl-propanol derivative, which can be adapted for the target molecule. This method is derived from procedures used for creating precursors to antifungal agents like fluconazole.[6]

-

Preparation of the Triazole Salt:

-

Rationale: 1,2,4-Triazole is weakly acidic. To make it a potent nucleophile capable of opening the epoxide ring, it must first be deprotonated with a strong base to form the highly reactive triazolide anion.

-

Procedure: To a solution of 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

-

-

Nucleophilic Ring-Opening Reaction:

-

Rationale: The triazolide anion attacks one of the carbon atoms of the propylene oxide ring. The reaction is typically heated to overcome the activation energy for ring-opening. The choice of solvent is critical; protic solvents like 2-propanol can facilitate the reaction.[6]

-

Procedure: Add propylene oxide (1.2 eq) to the solution of the sodium triazole salt. Heat the reaction mixture to reflux (e.g., 80-100°C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Isolation:

-

Rationale: This step quenches the reaction and removes inorganic byproducts and the solvent.

-

Procedure: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Extract the aqueous phase several times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent in vacuo.

-

-

Purification:

-

Rationale: The crude product must be purified to remove unreacted starting materials and side products to meet the high-purity standards required for pharmaceutical applications.

-

Procedure: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

-

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a structural motif and key intermediate in the synthesis of azole antifungal agents.[4][7]

Core Scaffold of Azole Antifungals:

The 1,2,4-triazole ring connected to a substituted propanol backbone is a validated pharmacophore for inhibiting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Intermediate for Advanced Antifungals:

This compound serves as a precursor for more complex, second-generation triazole antifungals. For instance, derivatives like 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (the chemical name for Fluconazole) are built upon this fundamental structure.[5][8] The synthetic strategies often involve further functionalization of the propanol backbone.

The diagram below shows the logical relationship of the core compound to the development of advanced antifungal agents.

Caption: Role as a core building block in the development of advanced antifungal agents.

Beyond antifungals, the 1,2,4-triazole nucleus is explored for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties, making its derivatives valuable for broader medicinal chemistry programs.[9]

Safety and Handling

For research and development purposes, this compound should be handled according to standard laboratory safety protocols. While specific toxicity data is limited, related compounds may be harmful if swallowed or come into contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3283. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Retrieved from [Link]

-

Gomaa, A. A. M., & Ali, G. A. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(23), 5734. Retrieved from [Link]

- Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.

-

LookChem. (n.d.). 3-chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol. Retrieved from [Link]

-

Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

Gupta, S., & Kumar, D. (2013). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medical and Pharmaceutical Research, 1(2). Retrieved from [Link]

-

PubChem. (n.d.). (Carboxymethyl)dimethyl-3-((1-oxooctyl)amino)propylammonium hydroxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol - Google Patents [patents.google.com]

- 7. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Exploratory Screening of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL

Foreword: The Rationale for Exploration

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5][6][7] This privileged scaffold is particularly prominent in the development of antifungal drugs, such as fluconazole and itraconazole, which have revolutionized the treatment of systemic fungal infections.[1][3][4][8] The efficacy of these antifungal triazoles stems from their ability to inhibit cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][8]

The subject of this guide, 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, is a structurally intriguing molecule that shares key pharmacophoric features with established antifungal agents, notably the 1,2,4-triazole ring linked to a propan-1-ol side chain.[9] This structural similarity provides a strong rationale for its exploratory screening as a potential antifungal agent. Furthermore, the diverse pharmacological profiles of triazole derivatives, which also include antibacterial, antiviral, and anticancer activities, warrant a broader investigation into the biological potential of this compound.[1][2][4][6][7][10][11][12][13]

This technical guide presents a comprehensive, multi-tiered strategy for the exploratory screening of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific reasoning for each step of the screening cascade. The methodologies described herein are intended to be self-validating, ensuring the generation of robust and reproducible data.

Part 1: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any screening campaign. These properties influence its solubility, stability, and bioavailability, which are critical for assay performance and interpretation of results.

| Property | Value | Source |

| Molecular Formula | C5H9N3O | PubChem[9] |

| Molecular Weight | 127.14 g/mol | PubChem[9] |

| IUPAC Name | 2-(1,2,4-triazol-1-yl)propan-1-ol | PubChem[9] |

| CAS Number | 1158736-02-7 | PubChem[9] |

| Predicted LogP | -0.3 | PubChem[9] |

Part 2: A Tiered Approach to Exploratory Screening

A logical and efficient screening cascade is essential for the systematic evaluation of a compound's biological activity. The proposed workflow for this compound is a tiered approach, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays for promising hits.

Caption: Tiered screening workflow for this compound.

Tier 1: Primary Screening

The initial tier of screening aims to cast a wide net to identify any significant biological activity of the compound.

Given the structural similarity of the test compound to known antifungal agents, the primary focus of the screening will be on its antifungal activity. A broth microdilution assay is a standard and efficient method for this purpose.

Protocol: Antifungal Broth Microdilution Assay

-

Preparation of Fungal Inoculum:

-

Culture a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.

-

-

Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive (fungal inoculum without compound) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24–48 hours.

-

-

Data Analysis:

-

Visually inspect the plates for fungal growth or use a spectrophotometer to measure the optical density at 600 nm.

-

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

-

While the primary hypothesis is antifungal activity, the broad biological profile of triazoles necessitates a preliminary assessment of antibacterial effects.

Protocol: Antibacterial Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Culture a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

-

Compound Preparation and Incubation:

-

Follow the same procedure for compound dilution as described in the antifungal assay.

-

Add the bacterial inoculum to the microtiter plates and incubate at 37°C for 18–24 hours.

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

-

A preliminary assessment of cytotoxicity against a mammalian cell line is crucial to gauge the compound's potential for host toxicity and to establish a therapeutic window.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 24–48 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2–4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

-

Tier 2: Secondary Screening and Hit Confirmation

If the primary screening reveals promising activity, the next tier focuses on confirming and expanding upon these findings.

A more precise determination of the MIC is performed for active compounds. Additionally, the MFC or MBC is determined to differentiate between static (inhibiting growth) and cidal (killing) activity.

Protocol: MFC/MBC Determination

-

Following the determination of the MIC from the broth microdilution assay, aliquot a small volume from the wells showing no visible growth.

-

Plate the aliquots onto appropriate agar plates.

-

Incubate the plates under suitable conditions.

-

The MFC/MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

The compound's activity should be tested against a broader panel of clinically relevant and drug-resistant strains of fungi and/or bacteria to understand its spectrum of activity.

Tier 3: Mechanism of Action Studies

For compounds with confirmed antifungal activity, elucidating the mechanism of action is a critical next step.

Caption: Mechanism of action of antifungal triazoles.

A direct assessment of the compound's ability to inhibit the CYP51 enzyme is a key mechanistic study. This can be achieved using a cell-free enzymatic assay with recombinant CYP51.

This whole-cell assay measures the impact of the compound on the ergosterol biosynthesis pathway. Fungal cells are treated with the compound, and the sterol composition is analyzed by gas chromatography-mass spectrometry (GC-MS). A hallmark of CYP51 inhibition is the accumulation of lanosterol and a depletion of ergosterol.

Disruption of ergosterol biosynthesis can lead to a compromised fungal cell membrane. This can be assessed using fluorescent dyes that are excluded from cells with intact membranes (e.g., propidium iodide).

Tier 4: Advanced In Vitro Profiling

For lead candidates, a more in-depth in vitro characterization is necessary.

The potential for the development of resistance is a critical consideration. This can be assessed by serial passage of fungal strains in the presence of sub-inhibitory concentrations of the compound.

Preliminary assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as a more comprehensive toxicity profile, is essential for predicting the compound's in vivo behavior. This includes assays for metabolic stability, plasma protein binding, and potential for off-target effects.

Part 3: Data Interpretation and Future Directions

The data generated from this exploratory screening cascade will provide a comprehensive initial profile of this compound. A potent antifungal agent with a clear mechanism of action, a broad spectrum of activity, and a favorable preliminary safety profile would be a strong candidate for further preclinical development. Conversely, a lack of significant activity in the primary screens would suggest that this particular scaffold may not be a promising starting point for the development of new therapeutic agents.

The structure-activity relationships (SAR) of 1,2,4-triazole derivatives are well-documented, and any promising activity from this initial screening could guide the synthesis of analogs with improved potency and pharmacological properties.[1]

References

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

-

Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]

-

Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. National Institutes of Health. [Link]

-